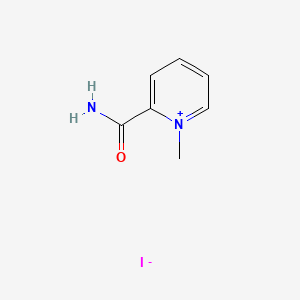

2-Carbamoyl-1-methylpyridinium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium-2-carboxamide;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTGIGXFXUHJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)N.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-69-6 | |

| Record name | Pyridinium, 2-(aminocarbonyl)-1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

2-Carbamoyl-1-methylpyridinium iodide CAS 3861-69-6 properties

Topic: 2-Carbamoyl-1-methylpyridinium iodide (CAS 3861-69-6) Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

CAS: 3861-69-6 Synonyms: N-Methylpicolinamide iodide; 1-Methyl-2-pyridinecarboxamide iodide; 1-Methylpyridin-1-ium-2-carboxamide iodide.

Executive Summary

2-Carbamoyl-1-methylpyridinium iodide (2-C1MPI) is a quaternary ammonium salt derived from picolinamide. In the pharmaceutical and biochemical sectors, it serves as a critical probe substrate for Aldehyde Oxidase (AOX1) , a cytosolic molybdo-flavoenzyme responsible for the metabolism of N-heterocycles. Unlike cytochrome P450s, AOX1 utilizes water as the oxygen source and is increasingly recognized for its role in the clearance of clinical candidates. 2-C1MPI is also utilized as a model compound in the study of NAD+ analogues and charge-transfer complexes due to the electron-deficient nature of its pyridinium ring.

This guide details the physicochemical properties, synthesis, and experimental application of 2-C1MPI, specifically focusing on its utility in characterizing AOX1 activity in liver cytosolic fractions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

2-C1MPI is a salt consisting of a cationic N-methylated pyridine ring substituted at the 2-position with an amide group, balanced by an iodide anion. The electron-withdrawing amide group, combined with the positive charge on the nitrogen, makes the ring highly susceptible to nucleophilic attack—a property exploited by the AOX1 enzyme.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Registry Number | 3861-69-6 |

| Molecular Formula | C₇H₉IN₂O |

| Molecular Weight | 264.06 g/mol |

| Appearance | Yellow to orange crystalline powder (color due to charge-transfer interactions with iodide) |

| Solubility | Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents.[1] |

| Melting Point | >190 °C (Decomposes; typical for quaternary iodides) |

| UV/Vis Absorption | λmax ~260–265 nm (pyridinium cation) |

| Hygroscopicity | Moderate; storage in desiccator recommended. |

Synthesis & Characterization

The synthesis of 2-C1MPI is a straightforward SN2 quaternization reaction. The lone pair of the pyridine nitrogen attacks the methyl carbon of methyl iodide.

Reaction Scheme

The following diagram illustrates the methylation pathway:

Figure 1: Quaternization of picolinamide to form 2-C1MPI.

Detailed Synthetic Protocol

Reagents: Picolinamide (1.0 eq), Methyl Iodide (1.5 eq), Acetone (Solvent).

-

Dissolution: Dissolve 10 mmol of picolinamide in 20 mL of anhydrous acetone in a round-bottom flask.

-

Addition: Add 15 mmol of methyl iodide (Caution: MeI is a neurotoxin and alkylating agent; use a fume hood).

-

Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. The solution will likely darken, and a yellow precipitate will begin to form.

-

Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether to remove unreacted methyl iodide and starting material.

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ to remove traces of moisture and solvent.

Characterization Criteria:

-

¹H NMR (D₂O): Look for a diagnostic singlet for the N-methyl group around δ 4.4–4.5 ppm. The aromatic protons will shift downfield relative to picolinamide due to the positive charge.

-

Mass Spectrometry (ESI+): Major peak at m/z 137.07 (corresponding to the [M-I]⁺ cation).

Biological Application: Aldehyde Oxidase (AOX1) Probe

The primary utility of 2-C1MPI in drug discovery is as a specific substrate for Aldehyde Oxidase . Unlike Cytochrome P450, which uses a heme radical mechanism, AOX1 uses a molybdenum cofactor (Moco) to perform a nucleophilic attack on the substrate.

Mechanistic Pathway

AOX1 oxidizes N-heterocycles at the carbon atom adjacent to the nitrogen (ortho position). Since the 2-position of 2-C1MPI is blocked by the carbamoyl group, oxidation occurs at the 6-position , yielding 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide (often referred to as the 6-pyridone derivative).

This reaction releases electrons that are transferred via FAD and Iron-Sulfur clusters to molecular oxygen, generating hydrogen peroxide (H₂O₂).

Figure 2: AOX1-mediated oxidation of 2-C1MPI to the 6-pyridone derivative.

Experimental Protocol: AOX Activity Assay

This assay measures the formation of the pyridone product or the consumption of the substrate using UV-Vis spectrophotometry or HPLC.

Objective: Determine intrinsic clearance (CLint) or identify AOX presence in liver S9/cytosol.

Materials:

-

Phosphate Buffer (50 mM, pH 7.4)

-

Liver Cytosol (Human, Rat, or Monkey) – Note: Dog liver lacks functional AOX1.

-

2-C1MPI Stock Solution (10 mM in water)

-

Positive Control: Phthalazine or N-Methylnicotinamide.

Workflow:

-

Pre-incubation: Mix 190 µL of Phosphate Buffer and 5 µL of Liver Cytosol (final protein conc. 0.5–1.0 mg/mL) in a quartz cuvette or 96-well plate. Equilibrate at 37 °C for 5 minutes.

-

Initiation: Add 5 µL of 2-C1MPI stock (final conc. 50–100 µM). Note: No NADPH is required for AOX activity.

-

Monitoring:

-

Spectrophotometric: Monitor the change in absorbance. The pyridone product typically absorbs at a different maximum (often ~295–300 nm) compared to the pyridinium salt (~260 nm).

-

HPLC-UV/MS: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant.

-

-

Data Analysis: Plot the % remaining of parent compound vs. time to calculate the elimination rate constant (

) and half-life (

Validation Check:

-

If the reaction proceeds in the presence of Hydralazine (a potent AOX inhibitor), the assay is invalid or non-specific. Hydralazine should abolish the turnover of 2-C1MPI.

Handling, Stability & Safety

-

Light Sensitivity: Iodide salts can oxidize to free iodine (

) upon prolonged exposure to light, turning the solid brown. Store in amber vials. -

Hygroscopicity: The quaternary ammonium nature makes the salt hygroscopic. Store at room temperature (or 4°C for long term) in a tightly sealed container with desiccant.

-

Safety:

-

Signal Word: Warning.

-

Hazards: Irritating to eyes, respiratory system, and skin.

-

Disposal: Dispose of as halogenated organic waste.

-

References

-

Kitamura, S., et al. (2008). "Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver." Drug Metabolism and Disposition, 36(7), 1202-1205.[2]

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 53(24), 8441–8460.

-

Manevski, N., et al. (2019). "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry, 62(24), 10955–10994.

-

Terao, M., et al. (2016). "Aldehyde oxidase: A key enzyme in the metabolism of drugs and xenobiotics."[3][4] Expert Opinion on Drug Metabolism & Toxicology, 12(6), 635-651.

-

Sigma-Aldrich. "Product Specification: 1-Methylpyridinium iodide derivatives."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 4. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 1-methyl-2-carbamoylpyridinium iodide

Topic: Chemical structure of 1-methyl-2-carbamoylpyridinium iodide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methyl-2-carbamoylpyridinium iodide (also known as

This molecule serves as a critical reference standard in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) studies of pyridinium-based antidotes. By retaining the cationic pharmacophore while lacking the nucleophilic oxime moiety, it allows researchers to isolate the effects of electrostatic binding from the chemical reactivation capability in cholinergic systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Detail |

| IUPAC Name | 2-Carbamoyl-1-methylpyridin-1-ium iodide |

| Common Synonyms | |

| CAS Registry Number | Note: Specific CAS often refers to the cation (homarinamide) or chloride salt.[1][2][3] The iodide salt is synthesized de novo in many contexts. |

| Molecular Formula | |

| Molecular Weight | 264.06 g/mol |

| Cation Formula | |

| Physical State | Crystalline solid (typically yellow to orange due to iodide charge transfer bands) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone/ether.[4] |

Structural Visualization

The molecule consists of a pyridinium ring quaternized at the nitrogen (N1) with a methyl group, and substituted at the ortho position (C2) with an amide group. The iodide ion acts as the counter-anion.

Figure 1: Connectivity of 1-methyl-2-carbamoylpyridinium iodide showing the quaternary nitrogen and the amide substituent.[]

Synthesis & Preparation Protocol

The synthesis of 1-methyl-2-carbamoylpyridinium iodide is a classic Menschutkin reaction, involving the nucleophilic substitution of methyl iodide by the pyridine nitrogen lone pair.

Experimental Protocol

Reagents:

-

Picolinamide (2-Pyridinecarboxamide) [Starting Material]

-

Iodomethane (Methyl Iodide) [Methylating Agent]

-

Acetone or Ethanol [Solvent]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Picolinamide in minimal acetone (or ethanol) under gentle heating to ensure complete solvation.

-

Methylation: Add a slight excess (12-15 mmol) of Iodomethane (MeI) to the solution. Caution: MeI is volatile and alkylating; use a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 40-60°C depending on solvent) for 4–12 hours. The reaction is driven by the precipitation of the ionic product, which is insoluble in the non-polar organic solvent.

-

Isolation: Cool the reaction mixture to

. Filter the yellow/orange precipitate. -

Purification: Recrystallize from absolute ethanol or a methanol/ether mixture to remove unreacted picolinamide.

-

Drying: Dry under vacuum over

to remove trace solvent and moisture.

Figure 2: Synthetic pathway via Menschutkin quaternization.

Structural & Spectroscopic Analysis

Electronic Structure

The quaternization of the ring nitrogen introduces a permanent positive charge, significantly increasing the electrophilicity of the ring carbons.

-

Inductive Effect: The

center exerts a strong -

Resonance: The amide group at position 2 can participate in resonance, but the cationic ring strongly pulls electron density.

-

Result: The protons on the pyridine ring are highly deshielded compared to the neutral picolinamide.

NMR Characterization (Expected Shifts in or DMSO- )

-

N-Methyl (

): A sharp singlet typically appearing between 4.3 – 4.5 ppm . This is the diagnostic peak for successful methylation. -

Ring Protons:

-

H-6 (Ortho to

): Most deshielded due to proximity to the positive charge, typically 8.8 – 9.2 ppm . -

H-3, H-4, H-5: Aromatic region 8.0 – 8.7 ppm , shifted downfield relative to the neutral precursor.

-

-

Amide Protons (

): Broad singlets (if in DMSO-

Biological & Pharmacological Context[5][10][11][12]

Role in Cholinesterase Research

This compound is primarily utilized as a negative control or structural probe in the study of organophosphate (OP) poisoning antidotes.

-

The Pharmacophore Hypothesis:

-

Effective reactivators (e.g., 2-PAM) require two features: a cationic anchor (pyridinium) to bind the anionic site of AChE, and a nucleophile (oxime) to attack the phosphorus atom of the inhibitor.

-

1-methyl-2-carbamoylpyridinium possesses the cationic anchor but lacks the nucleophilic oxime (replaced by a non-nucleophilic amide).

-

-

Mechanism of Action (Comparative):

-

2-PAM (Oxime): Binds AChE

Nucleophilic attack on OP -

Amide Analog: Binds AChE (affinity probe)

No nucleophilic attack

-

-

Toxicity Studies:

-

Used to study the intrinsic toxicity of the pyridinium moiety independent of the oxime group.

-

Interacts with the Nicotinic Acetylcholine Receptor (nAChR) as a weak agonist/blocker due to its structural similarity to Acetylcholine.

-

Figure 3: Functional comparison in AChE reactivation; the amide analog binds but fails to reactivate the enzyme.

References

-

Sigma-Aldrich. Product Specification: Pyridinium salts and derivatives. Available at: (General reference for pyridinium salt properties).

-

PubChem. Compound Summary: Pyridinium, 3-carboxy-1-methyl-, iodide (Isomer reference).[2] National Library of Medicine. Available at: (Note: Used for structural comparison of isomers).

- Wilson, I. B., & Ginsburg, S. (1955). A Powerful Reactivator of Alkylphosphate-Inhibited Acetylcholinesterase. Biochimica et Biophysica Acta. (Foundational text establishing the requirement of the oxime vs amide group).

-

Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts. PMC. Available at: (Describes synthesis of 2-carbamoylpyridinium salts).

-

ChemicalBook. 3-Carbamyl-1-methylpyridinium Chloride NMR Spectrum. Available at: (Reference for NMR shift logic of the isomeric series).

Sources

- 1. Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1) | C11H17IN2 | CID 88902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridinium, 3-carboxy-1-methyl-, iodide | C7H8INO2 | CID 10106893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Iodide Ion | I- | CID 30165 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Carbamoyl-1-methylpyridinium iodide vs Pralidoxime (2-PAM) structure

An In-depth Technical Guide to the Structural and Functional Divergence of 2-Carbamoyl-1-methylpyridinium iodide and Pralidoxime (2-PAM)

Abstract

Organophosphate (OP) poisoning represents a significant global health challenge, arising from exposure to pesticides and chemical warfare nerve agents.[1][2] The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] This inhibition leads to a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[4] The cornerstone of causal therapy for OP poisoning is the administration of an AChE reactivator, typically a pyridinium oxime.[5][6] Pralidoxime (2-PAM) is the most well-known and widely utilized of these antidotes.[4] This guide provides an in-depth comparative analysis of 2-PAM and a structurally related but functionally distinct compound, 2-Carbamoyl-1-methylpyridinium iodide. By dissecting their chemical structures, mechanisms of action, and synthesis, we will illuminate the precise structural motifs essential for AChE reactivation and explain why the oxime moiety is indispensable for this therapeutic effect.

The Context: Acetylcholinesterase and Organophosphate Inhibition

Acetylcholinesterase terminates nerve impulses at cholinergic synapses by catalyzing the breakdown of acetylcholine. The enzyme's active site contains a catalytic triad, with a critical serine residue that becomes acylated during acetylcholine hydrolysis.[3] Organophosphates act as potent inhibitors by covalently phosphorylating this serine residue, forming a highly stable phosphate-enzyme conjugate.[3][4] This bond is largely irreversible, and without intervention, the enzyme cannot be regenerated, leading to a toxic accumulation of acetylcholine.[1][7]

The process of "aging" further complicates treatment. This time-dependent process involves the dealkylation of the bound phosphate group, which strengthens the bond to the enzyme and renders it completely resistant to reactivation by antidotes like 2-PAM.[7][8][9] Therefore, the timely administration of an effective reactivator is paramount.

A Tale of Two Molecules: Structural Analysis

At first glance, 2-Carbamoyl-1-methylpyridinium iodide and Pralidoxime (2-PAM) share a common structural backbone: a 1-methylpyridinium iodide core. However, the functional group at the 2-position of the pyridine ring is the critical determinant of their biological activity.

Pralidoxime (2-PAM)

-

IUPAC Name: 2-[(hydroxyimino)methyl]-1-methylpyridin-1-ium[8]

-

Core Structure: A pyridinium ring, which is a pyridine ring with a quaternized nitrogen atom, giving it a permanent positive charge.[10]

-

Key Functional Group: An aldoxime group (-CH=NOH) at the 2-position. This group is the nucleophilic warhead of the molecule.[10] The acidity of the oxime proton allows for the formation of a highly nucleophilic oximate anion (-CH=NO⁻), which is essential for its reactivation mechanism.

2-Carbamoyl-1-methylpyridinium iodide

-

IUPAC Name: 2-Carbamoyl-1-methylpyridinium iodide

-

Core Structure: Identical 1-methylpyridinium iodide core to 2-PAM.

-

Key Functional Group: A primary carbamoyl group (-C(=O)NH₂) at the 2-position. Unlike the oxime, the amide nitrogen of the carbamoyl group is not a potent nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Mechanism of Action: The Oxime's Indispensable Role

The functional disparity between these two molecules becomes evident when examining their interaction with OP-inhibited AChE.

Pralidoxime: A Potent Nucleophilic Reactivator

Pralidoxime's ability to reactivate phosphorylated AChE is a multi-step, targeted process driven by its unique stereoelectronic properties.[11]

-

Binding: The positively charged quaternary nitrogen of the pyridinium ring is electrostatically drawn to the anionic site of the AChE active site, positioning the molecule correctly.[9]

-

Nucleophilic Attack: The oxime group deprotonates to form a potent oximate anion. This anion executes a nucleophilic attack on the phosphorus atom of the organophosphate that is covalently bound to the enzyme's serine residue.[3][7][12]

-

Bond Cleavage: This attack forms a new, transient phosphonylated oxime intermediate. This process cleaves the bond between the organophosphate and the serine residue, effectively "rescuing" the enzyme.[12]

-

Regeneration: The phosphonylated oxime and the now-functional AChE enzyme dissociate from one another, restoring normal cholinergic activity at the synapse.[7][8]

2-Carbamoyl-1-methylpyridinium iodide: A Structural Analogue Lacking Reactivating Function

In stark contrast, 2-Carbamoyl-1-methylpyridinium iodide is not an AChE reactivator. While its pyridinium ring could theoretically guide it to the enzyme's active site, its carbamoyl functional group is incapable of performing the necessary chemistry.

-

Lack of Nucleophilicity: The primary amide of the carbamoyl group is a very weak nucleophile. It cannot generate an anion analogous to the oximate and lacks the nucleophilic strength to attack and displace the stable phosphate group from the serine residue.

-

Alternative Biological Roles: Pyridinium compounds featuring a carbamoyl group have been investigated in other contexts. For instance, some bispyridinium compounds use a carbamoyl-substituted ring to enhance binding affinity, while the other ring contains the essential oxime for reactivation.[13] Other related compounds, such as Amizon (an N-benzylcarbamoyl derivative), have been studied for antiviral properties, a completely different therapeutic application.[14][15][16]

This comparison authoritatively demonstrates that the oxime is not merely an incidental feature but the absolute requirement for the nucleophilic reactivation of inhibited AChE.

Experimental Protocols: Synthesis Methodologies

The synthesis of both compounds relies on the fundamental reactivity of the pyridine ring and its derivatives.

Protocol: Synthesis of Pralidoxime (2-PAM) Iodide

This is a well-established two-step synthesis.[8][12]

Step 1: Formation of Pyridine-2-aldoxime

-

Dissolve pyridine-2-carboxaldehyde in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to neutralize the HCl byproduct.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield pyridine-2-aldoxime.

Step 2: N-methylation to form Pralidoxime Iodide

-

Dissolve the pyridine-2-aldoxime from Step 1 in a solvent like acetone.

-

Add methyl iodide to the solution, typically in a slight excess.

-

Stir the reaction mixture at room temperature or with gentle reflux. The quaternary salt, pralidoxime iodide, will precipitate out of the solution as a solid.[8]

-

Collect the solid product by filtration, wash with cold acetone to remove unreacted starting materials, and dry under vacuum.

Protocol: Synthesis of 2-Carbamoyl-1-methylpyridinium iodide

This synthesis is a direct quaternization reaction.

-

Dissolve 2-Pyridinecarboxamide (the starting material) in a suitable solvent such as acetone or acetonitrile.

-

Add methyl iodide to the solution. A molar equivalent or a slight excess can be used.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, allowing the product, 2-Carbamoyl-1-methylpyridinium iodide, to crystallize or precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold portion of the reaction solvent to remove impurities.

-

Dry the final product under vacuum.

Data Summary: A Head-to-Head Comparison

The following table summarizes the critical distinctions between the two compounds.

| Feature | Pralidoxime (2-PAM) | 2-Carbamoyl-1-methylpyridinium iodide |

| IUPAC Name | 2-[(hydroxyimino)methyl]-1-methylpyridin-1-ium[8] | 2-Carbamoyl-1-methylpyridinium iodide |

| Molecular Formula | C₇H₉N₂O⁺[8] | C₇H₉N₂O⁺ |

| Molecular Weight (Cation) | 137.16 g/mol [8] | 137.16 g/mol |

| Key Functional Group | Aldoxime (-CH=NOH) | Carbamoyl (-CONH₂) |

| Nucleophilicity of Group | High (as oximate anion) | Very Low |

| Primary Mechanism | Nucleophilic displacement of phosphate from AChE-serine.[7] | Not an AChE reactivator. |

| Therapeutic Use | Antidote for organophosphate poisoning.[1][17] | Not used for OP poisoning; related structures have antiviral properties.[14] |

| Blood-Brain Barrier | Poor penetration due to permanent positive charge.[18][19] | Poor penetration expected due to permanent positive charge. |

Conclusion and Field Perspective

This guide has systematically deconstructed the structures and functions of Pralidoxime (2-PAM) and 2-Carbamoyl-1-methylpyridinium iodide. The analysis confirms that while they share a pyridinium scaffold, their biological destinies are dictated by the functional group at the 2-position. The aldoxime group of 2-PAM provides the essential nucleophilic character required to break the covalent bond between an organophosphate and acetylcholinesterase, making it a life-saving antidote.[20] Conversely, the non-nucleophilic carbamoyl group renders its parent molecule inert for this purpose.

For researchers in drug development, this comparison serves as a potent case study in structure-activity relationships. It underscores that subtle molecular modifications can lead to a complete divergence in mechanism of action and therapeutic utility. The ongoing quest for improved OP poisoning antidotes, particularly those with better central nervous system penetration, continues to build upon the fundamental chemical principles exemplified by 2-PAM, seeking to optimize the nucleophilic potency of the oxime while improving pharmacokinetic properties.[19][21]

References

-

Organophosphate poisoning. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

-

Pralidoxime. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

-

Organophosphate Poisoning: Symptoms, Diagnosis & Antidote Treatment. (2024, March 3). Emergency Med. [Link]

-

Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607. [Link]

-

Bird, S. (2023, March 13). Organophosphate Toxicity Medication. Medscape Reference. [Link]

-

Gupta, R. C. (n.d.). Organophosphate Toxicosis in Animals. MSD Veterinary Manual. [Link]

-

Sahu, S., Zhang, J., & Chen, C. (2012). An in silico stereo-electronic comparison of conventional pyridinium oximes and K-oximes for organophosphate (OP) poisoning. Journal of Molecular Modeling, 18(3), 1133-1147. [Link]

-

2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

-

Zhang, Y., et al. (2025, May 27). Mechanistic Insights into Enhanced Reactivation of Organophosphate-Inhibited Enzymes by Methyl-Substituted 2-Pralidoxime Analogs. ACS Publications. [Link]

-

Lecture Notes for Session 7: Cholinesterase Reactivator - Pralidoxime Chloride. (n.d.). SNS Courseware. [Link]

-

Gomez, M., et al. (2024, September 1). Continuous Flow Synthesis of the Nerve Agent Antidote Pralidoxime (2‐PAM) Iodide. ChemistrySelect. [Link]

-

Gomez, M., et al. (2020). Synthesis of 2‐pralidoxime (2‐PAM) in cascade under continuous flow. ResearchGate. [Link]

-

Pralidoxime. (2013, January 2). Medical Countermeasures Database - CHEMM. [Link]

-

Olson, K. R. (n.d.). PRALIDOXIME (2-PAM) AND OTHER OXIMES. In Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

-

Kassa, J., et al. (2021). A Comparison of the Neuroprotective and Reactivating Efficacy of a Novel Bispyridinium Oxime K870 with Commonly Used Pralidoxime. Arhiv za higijenu rada i toksikologiju, 72(4), 283-290. [Link]

-

Hanke, T., et al. (2024, December 2). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters. [Link]

-

Topczewski, J. J., et al. (2017). Methyl Scanning and Revised Binding Mode of 2-Pralidoxime, an Antidote for Nerve Agent Poisoning. Organic Letters, 19(2), 342-345. [Link]

-

Cadieux, C. L., et al. (2016). Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Chemico-Biological Interactions, 259(Pt B), 133-141. [Link]

-

Lorke, D. E., et al. (2008). Eight new bispyridinium oximes in comparison with the conventional oximes pralidoxime and obidoxime: in vivo efficacy to protect from diisopropylfluorophosphate toxicity. Journal of Applied Toxicology, 28(7), 920-928. [Link]

-

Sysoliatin, S. V., et al. (2017). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1183-1187. [Link]

-

Jokanovic, M., & Prostran, M. (2009). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. Current Medicinal Chemistry, 16(17), 2177-2188. [Link]

-

Synthesis of analogues of the 4-(Benzylcarbamoyl)-1-methylpyridinium iodide (Amizon). (2018, April 28). ResearchGate. [Link]

-

Cholinesterase reactivator. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

-

2-Carbamoyl-1-methylpyridinium iodide. (n.d.). Molbase. [Link]

-

Lorke, D. E., et al. (2008). Eight new bispyridinium oximes in comparison with the conventional oximes pralidoxime and obidoxime: in vivo efficacy to protect from diisopropylfluorophosphate toxicity. FIU Discovery. [Link]

-

Process for preparing carbamoyl pyridinium compounds. (1996). European Patent Office - EP 0692473 A1. [Link]

-

Reactivators of acetylcholinesterase. (n.d.). ResearchGate. [Link]

- Process for the preparation of 2-carbamoyl-pyridines. (2000).

-

Sysoliatin, S. V., et al. (2017, July 15). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. IUCr Journals. [Link]

-

Korabecny, J., et al. (2014). From pyridinium-based to centrally active acetylcholinesterase reactivators. Mini Reviews in Medicinal Chemistry, 14(3), 215-221. [Link]

Sources

- 1. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 2. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]

- 5. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Pralidoxime - Wikipedia [en.wikipedia.org]

- 9. Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime) | Environmental Medicine | ATSDR [archive.cdc.gov]

- 10. snscourseware.org [snscourseware.org]

- 11. An in silico stereo-electronic comparison of conventional pyridinium oximes and K-oximes for organophosphate (OP) poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy Pralidoxime iodide | 94-63-3 | >98% [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.iucr.org [journals.iucr.org]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. From pyridinium-based to centrally active acetylcholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pubs.acs.org [pubs.acs.org]

Technical Profile: 1-Methyl-2-carbamoylpyridinium Iodide

Chemical Data & Synthesis Guide

Executive Summary & Chemical Identity

This guide details the chemical properties, synthesis, and applications of 1-methyl-2-carbamoylpyridinium iodide , often colloquially referred to as the "N-methylpicolinamide iodide salt." It is a quaternary ammonium salt derived from picolinamide (2-pyridinecarboxamide).

Structurally, it serves as a critical model compound for nicotinamide adenine dinucleotide (NAD+) due to the electron-deficient pyridinium ring, which mimics the redox-active center of the coenzyme. It is also a structural analogue of Pralidoxime (2-PAM), a standard antidote for organophosphate poisoning.

Chemical Identification Table

| Parameter | Data |

| IUPAC Name | 1-Methyl-2-carbamoylpyridin-1-ium iodide |

| Common Names | N-methylpicolinamide methiodide; 2-Carbamoyl-1-methylpyridinium iodide |

| CAS Number | 3861-69-6 |

| Molecular Formula | |

| Molecular Weight | 264.06 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | High: Water, Methanol, DMSO. Low/Insoluble: Acetone, Diethyl Ether, Hexane. |

| Melting Point | Typically >180°C (Decomposition). Note: Quaternary iodides often darken/decompose before distinct melting. |

Synthesis Protocol: The Menshutkin Reaction

The synthesis involves the quaternization of the pyridine nitrogen of picolinamide using methyl iodide (iodomethane). This is a classic Menshutkin reaction (

Reagents & Materials

-

Precursor: Picolinamide (2-Pyridinecarboxamide) [CAS: 1452-77-3] - Purity >98%

-

Alkylation Agent: Methyl Iodide (MeI) [CAS: 74-88-4] - Excess (1.5 - 2.0 eq)

-

Solvent: Acetone or Acetonitrile (Anhydrous)

-

Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert gas (Nitrogen/Argon) line.

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 mmol of Picolinamide in 20 mL of anhydrous acetone. The amide should fully dissolve to form a clear solution.

-

Expert Insight: Acetone is preferred over alcohols because the ionic product is insoluble in acetone, facilitating isolation by simple filtration (precipitation).

-

-

Addition: Under a fume hood (MeI is a carcinogen), add 15-20 mmol (1.5-2.0 equiv) of Methyl Iodide dropwise to the stirring solution.

-

Reaction:

-

Method A (Room Temp): Stir the sealed vessel at room temperature for 24–48 hours. A yellow precipitate will gradually form.

-

Method B (Reflux): Heat to mild reflux (approx. 40–50°C) for 4–6 hours to accelerate kinetics.

-

-

Isolation: Cool the mixture to 0°C. Filter the yellow crystalline solid using a Buchner funnel.

-

Purification: Wash the filter cake copiously with cold acetone and diethyl ether to remove unreacted starting materials.

-

Drying: Dry the solid under vacuum at 40°C for 4 hours.

Self-Validating Quality Control

-

Visual Check: The product must be a yellow/orange solid. If it is a colorless oil, it may contain trapped solvent or impurities; recrystallize from Ethanol/Ether.

-

Solubility Test: The product should be fully soluble in water but insoluble in the reaction solvent (acetone).

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the quaternization pathway and the subsequent potential for reduction (NAD+ modeling).

Figure 1: Synthesis of 1-methyl-2-carbamoylpyridinium iodide and its reduction to a dihydropyridine, mimicking the NAD+ to NADH conversion.[1][2][3][4][5][6][7][8][9][10]

Spectroscopic Characterization

Researchers should verify the product using Nuclear Magnetic Resonance (NMR). The introduction of the positive charge onto the nitrogen ring causes significant deshielding of the ring protons compared to the neutral precursor.

| Nucleus | Signal | Chemical Shift ( | Multiplicity | Assignment |

| N-CH3 | 4.45 - 4.60 | Singlet (3H) | Methyl group on quaternary Nitrogen. | |

| H-6 | 8.90 - 9.10 | Doublet (1H) | Proton ortho to | |

| H-4 | 8.60 - 8.70 | Triplet/Multiplet | Para position proton. | |

| H-3, H-5 | 8.10 - 8.30 | Multiplet (2H) | Meta position protons. | |

| C=O | ~165.0 | Singlet | Amide Carbonyl. | |

| N-CH3 | ~48.0 - 50.0 | Singlet | Methyl Carbon. |

Note: The N-Methyl singlet is the diagnostic peak. In the neutral starting material, this peak is absent. The appearance of a singlet at ~4.5 ppm confirms quaternization.

Applications in Research

A. NAD+ / NADH Biomimetic Studies

This salt is a quintessential model for the nicotinamide moiety of NAD+.

-

Mechanism: The cationic pyridinium ring is highly electron-deficient, making the C-4 position susceptible to nucleophilic attack by hydrides (

). -

Experiment: Reacting this salt with sodium dithionite (

) or sodium borohydride yields the 1,4-dihydropyridine derivative, mimicking the biological reduction of NAD+ to NADH.

B. Electrochemical Probes

Used in cyclic voltammetry to study reversible organic redox systems. The reduction potential of the 1-methyl-2-carbamoylpyridinium cation is often compared against 1-methyl-3-carbamoylpyridinium (N-methylnicotinamide) to understand the electronic effect of the amide position (ortho vs. meta).

C. Ionic Liquids & Phase Transfer

As a quaternary ammonium salt, it can be subjected to anion exchange (replacing

Safety & Handling (MSDS Highlights)

-

Methyl Iodide (Precursor): DANGER. Volatile, suspected carcinogen, and potent alkylating agent. Handle only in a certified fume hood with butyl rubber gloves.

-

1-Methyl-2-carbamoylpyridinium Iodide (Product):

-

Hazards: Irritant to eyes, skin, and respiratory tract.

-

Stability: Hygroscopic.[4] Store in a desiccator or tightly sealed container protected from light (iodides can oxidize to

upon prolonged light exposure, turning the solid brown).

-

References

-

PubChem Compound Summary. "1-Methylpyridin-1-ium-2-carboxamide iodide." National Center for Biotechnology Information. [Link]

-

Organic Syntheses. "Methyl Iodide Synthesis & Handling." Org. Synth. 1922, 2,[1][2][5] 47. (Cited for precursor handling safety). [Link]

Sources

- 1. Organic iodide salts | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. acetyl chloride suppliers UK [ukchemicalsuppliers.co.uk]

- 4. iodine suppliers USA [americanchemicalsuppliers.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2024256377A1 - Parp1 inhibitor compounds - Google Patents [patents.google.com]

- 7. methyl iodide suppliers UK [ukchemicalsuppliers.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. pyridinium salt N-methylpyridinium iodide | C11H14I2N2 | CID 129834731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(4-Methylbenzyl)picolinamide | Benchchem [benchchem.com]

2-(Aminocarbonyl)-1-methylpyridinium Iodide: Technical Characterization & Application Guide

The following technical guide details the physicochemical properties, synthesis, and experimental utility of 2-(Aminocarbonyl)-1-methylpyridinium iodide .

Executive Summary & Chemical Identity

2-(Aminocarbonyl)-1-methylpyridinium iodide (also known as

It is also monitored as a specific process impurity in the synthesis of Pralidoxime (2-PAM) , an antidote for organophosphate poisoning.

Physicochemical Data Table

| Parameter | Value |

| Chemical Name | 2-(Aminocarbonyl)-1-methylpyridinium iodide |

| Synonyms | 1-Methyl-2-carbamoylpyridinium iodide; |

| CAS Number | 5447-86-9 |

| Molecular Formula | |

| Molecular Weight | 264.06 g/mol |

| Appearance | Yellow to orange crystalline solid (Hygroscopic) |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents |

| Melting Point | ~153–155 °C (Decomposes) |

Synthesis Protocol: -Methylation of Picolinamide

Context: The synthesis exploits the nucleophilicity of the pyridine nitrogen. The presence of the electron-withdrawing amide group at the C2 position reduces the nucleophilicity of the ring nitrogen compared to pyridine, requiring optimized thermal conditions to ensure complete quaternization without thermal degradation.

Materials

-

Substrate: Picolinamide (2-Pyridinecarboxamide) [MW: 122.12 g/mol ]

-

Reagent: Methyl Iodide (Iodomethane) [MW: 141.94 g/mol ] – Warning: Neurotoxin/Carcinogen

-

Solvent: Anhydrous Ethanol or Acetone

-

Purification: Diethyl ether (for precipitation)

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 mmol (1.22 g) of picolinamide in 10 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 15.0 mmol (0.93 mL) of methyl iodide dropwise. Note: Excess MeI drives the equilibrium forward.

-

Reflux: Attach a reflux condenser and heat the mixture to 60–65 °C for 4–6 hours. The solution typically darkens from pale yellow to deep orange.

-

Precipitation: Cool the reaction mixture to room temperature. If crystallization does not occur spontaneously, add 20 mL of cold diethyl ether to force precipitation of the salt.

-

Filtration: Filter the yellow crystals under vacuum.

-

Washing: Wash the filter cake with cold ether to remove unreacted methyl iodide.

-

Drying: Dry under vacuum at 40 °C. Store in a desiccator (compound is hygroscopic).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the

Figure 1: Synthesis of 2-(Aminocarbonyl)-1-methylpyridinium iodide via SN2 methylation.

Reactivity & Biological Modeling: Pseudobase Formation

One of the most critical applications of this compound is studying pseudobase formation . Unlike simple methylpyridinium salts, the electron-withdrawing carbamoyl group at position 2 makes the ring highly electrophilic.

When dissolved in aqueous solutions at pH > 7, the hydroxide ion (

Experimental Implication

Researchers using this compound for enzyme inhibition or binding studies must maintain pH < 7.0 . At physiological pH (7.4), a significant fraction may exist as the pseudobase, altering the effective concentration of the cationic species.

Figure 2: pH-dependent equilibrium between the aromatic cation and the neutral pseudobase.

Analytical Verification

To validate the molecular weight and identity of the synthesized compound, the following analytical signatures should be confirmed:

-

Mass Spectrometry (ESI-MS):

-

Positive Mode: Dominant peak at m/z 137.07 (corresponding to the cation

, -

Negative Mode: Peak at m/z 126.9 (Iodide ion,

).

-

-

1H NMR (D2O, 400 MHz):

-

4.4–4.5 ppm (s, 3H,

- 8.0–9.2 ppm (m, 4H, Aromatic): Downfield shift due to the positive charge and electron-withdrawing amide.

-

4.4–4.5 ppm (s, 3H,

References

Beyond the Reagent: A Comparative Analysis of 2-Chloro vs. 2-Carbamoyl Pyridinium Salts

This guide provides an in-depth technical analysis comparing 2-chloro-1-methylpyridinium iodide (Mukaiyama’s Reagent) and 2-carbamoyl-1-methylpyridinium iodide .

While these two compounds share a core

Executive Summary & Chemical Identity

The fundamental difference lies in the substituent at the C2 position. The Chloro group acts as a leaving group, enabling Nucleophilic Aromatic Substitution (

Table 1: Physicochemical Comparison

| Feature | 2-Chloro-1-methylpyridinium Iodide | 2-Carbamoyl-1-methylpyridinium Iodide |

| Common Name | Mukaiyama’s Reagent (CMPI) | |

| CAS Number | 14338-32-0 | 5434-60-6 (Analogous) |

| Functional Role | Dehydrating/Coupling Reagent | Kinetic Model / Reference Standard |

| C2 Substituent | Chlorine (-Cl) | Carbamoyl ( |

| Reactivity Mode | Hydrolysis (Attack on Carbonyl) | |

| Primary Use | Esterification, Amidation, Lactonization | Study of amide hydrolysis rates; NAD+ modeling |

| Leaving Group | Good ( | Poor ( |

Electronic Structure & Reactivity: The "Why"

To understand the divergent applications of these salts, one must analyze the electronic effects governed by the pyridinium ring.

The "Onium" Activation Effect

Both compounds possess a positively charged nitrogen (

Divergence in Mechanism

-

Case A: 2-Chloro (CMPI) The chlorine atom is an electronegative withdrawing group and a stable leaving group. When a nucleophile (like a carboxylate anion) approaches the electron-deficient C2 position, it displaces the chloride ion. This forms a pyridinium ester intermediate , which is the "activated" species that drives subsequent coupling.

-

Case B: 2-Carbamoyl The carbamoyl group is electron-withdrawing, intensifying the positive charge on the ring. However, the amide bond (

) is strong. A nucleophile attacking C2 cannot easily displace the carbamoyl group because the amide anion (

Deep Dive: Mukaiyama’s Reagent (CMPI)

Since 1975, CMPI has been a standard for constructing esters and amides under mild, basic conditions. It is particularly valuable for forming macrolactones (intramolecular esterification) where thermal conditions must be avoided.

Mechanism of Action

The reaction proceeds via a "Pyridine-Onium" activation cycle.

-

Activation: The carboxylate attacks C2, expelling iodide and chloride.

-

Intermediate: A 2-acyloxypyridinium salt is formed. This species is highly reactive because the pyridinium ring acts as an supreme electron sink, making the carbonyl carbon of the acyl group susceptible to attack.

-

Coupling: The amine or alcohol attacks the activated carbonyl, releasing 1-methyl-2-pyridone as a byproduct.

Visualization of the Pathway

Caption: The Mukaiyama activation cycle showing the conversion of the 2-chloro reagent into an activated ester intermediate.

Experimental Protocols

Protocol A: General Esterification using CMPI

Purpose: Synthesis of esters from carboxylic acids and alcohols under mild conditions.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Alcohol (1.0–1.2 equiv)

-

CMPI (1.2 equiv)

-

Triethylamine (

) (2.4 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (

).

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid (1.0 mmol) and the alcohol (1.1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Reagent Addition: Add CMPI (306 mg, 1.2 mmol) to the stirred solution. The mixture typically appears as a suspension.

-

Activation: Cool the mixture to 0°C. Dropwise add

(2.4 mmol). Note: The solution usually turns clear and then yellow/orange as the activated intermediate forms. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (silica gel).

-

Workup: Quench with water. Extract with DCM (

mL). Wash the organic layer with saturated -

Purification: Dry over

, concentrate, and purify via flash column chromatography.

Protocol B: Synthesis of 2-Carbamoyl-1-methylpyridinium Iodide (Reference Standard)

Purpose: To isolate the carbamoyl analog for use as a reference standard or kinetic model.

Reagents:

-

Picolinamide (2-Pyridinecarboxamide)

-

Methyl Iodide (

) -

Solvent: Acetone or Methanol

Methodology:

-

Dissolve picolinamide (1.0 g) in acetone (10 mL).

-

Add excess Methyl Iodide (2.0 equiv). Caution: MeI is a carcinogen; use a fume hood.

-

Reflux the mixture for 6–12 hours.

-

The quaternary salt will precipitate out of the solution as a yellow crystalline solid.

-

Filter the solid, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.

-

Validation:

NMR (

The 2-Carbamoyl Analog: Why it Matters

While not a synthetic reagent, 2-carbamoyl-1-methylpyridinium iodide is critical in Physical Organic Chemistry and Bio-organic Modeling .

Hydrolysis Kinetics

Researchers use this compound to study how positive charges facilitate amide hydrolysis. The cationic ring acts as an "intramolecular acid," stabilizing the tetrahedral intermediate formed when water attacks the amide carbonyl. This mimics the catalytic mechanism of certain metallo-proteases.

Structural Comparison (DOT)

Caption: Structural divergence leading to distinct chemical outcomes: Substitution vs. Hydrolysis.

References

-

Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). "A Convenient Method for the Synthesis of Carboxylic Esters." Chemistry Letters. Link

-

Bald, E. (1975). "New method for the preparation of carboxylic acid esters using 2-chloro-1-methylpyridinium iodide."[1] Chemistry Letters.

-

Fersht, A. R., & Jencks, W. P. (1970). "The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer." Journal of the American Chemical Society.[2] Link

-

Sigma-Aldrich. "2-Chloro-1-methylpyridinium iodide Product Specification." Link

-

GuideChem. "Synthesis and Application of 2-Chloro-1-methylpyridinium iodide." Link

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 2-Carbamoyl-1-methylpyridinium iodide via Recrystallization

Introduction: The Critical Role of Purity and the Principles of Recrystallization

2-Carbamoyl-1-methylpyridinium iodide is a quaternary pyridinium salt with significant potential in pharmaceutical development and chemical synthesis. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of final products, and introduce contaminants in drug formulations. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1]

The fundamental principle of recrystallization lies in the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[3] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By carefully selecting a solvent system and controlling the cooling process, the target compound can be induced to form a crystalline lattice, excluding the impurities which remain in the solution (mother liquor). Subsequent filtration allows for the isolation of the purified crystalline product.

This guide provides a comprehensive overview and detailed protocols for developing a robust recrystallization procedure for 2-Carbamoyl-1-methylpyridinium iodide.

Strategic Solvent Selection for 2-Carbamoyl-1-methylpyridinium iodide

The choice of solvent is the most critical factor in a successful recrystallization.[3] For a polar, ionic compound like 2-Carbamoyl-1-methylpyridinium iodide, polar solvents are a logical starting point. The general heuristic of "like dissolves like" suggests that solvents capable of hydrogen bonding or with a significant dipole moment will be more effective.[4]

A systematic screening process is the most reliable method for identifying the optimal solvent or solvent mixture. The ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning a significant increase in solubility with increasing temperature.[3]

Table 1: Potential Solvents for Recrystallization Screening

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety and Handling Considerations | Rationale for Inclusion |

| Water | 100 | 80.1 | Non-flammable, non-toxic. | High polarity, effective for many salts. A documented solvent for a similar pyridinium salt.[5][6] |

| Ethanol | 78 | 24.5 | Flammable. | Good general solvent for polar organic molecules. |

| Acetone | 56 | 20.7 | Highly flammable, volatile. | Common solvent for pyridinium salt crystallization.[7] Can be used in mixtures. |

| Acetonitrile | 82 | 37.5 | Flammable, toxic. | Aprotic polar solvent, can offer different selectivity. |

| Isopropanol | 82 | 18.3 | Flammable. | Alternative to ethanol, with slightly different solubility characteristics. |

Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

This protocol outlines a small-scale method to efficiently screen potential solvents.

Objective: To identify a suitable solvent or solvent system that dissolves 2-Carbamoyl-1-methylpyridinium iodide when hot and provides good crystal recovery upon cooling.

Materials:

-

Crude 2-Carbamoyl-1-methylpyridinium iodide

-

Test tubes (13x100 mm)

-

Sand bath or heating block

-

Vortex mixer

-

The selection of solvents from Table 1

-

Pasteur pipettes

Procedure:

-

Sample Preparation: Place approximately 50 mg of the crude compound into a test tube.

-

Initial Solubility Test (Room Temperature): Add the first solvent dropwise (e.g., 0.2 mL increments) while vortexing at room temperature. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[3]

-

Hot Solubility Test: If the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a sand bath. Continue adding the solvent in small increments until the solid completely dissolves. Note the approximate volume of solvent required.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing it in an ice-water bath.

-

Evaluation: A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling. If the compound "oils out" (forms a liquid layer instead of solid crystals), the solvent may not be suitable, or a mixed solvent system may be required.

-

Mixed Solvent Systems: For solvents in which the compound is too soluble, a two-solvent system can be explored.[8] Dissolve the compound in a minimum amount of the "good" hot solvent, and then add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common mixed systems to try include ethanol/water, acetone/water, and ethanol/diethyl ether.[4]

Below is a diagrammatic representation of the solvent screening workflow.

Caption: Workflow for screening recrystallization solvents.

Protocol 2: General Recrystallization of 2-Carbamoyl-1-methylpyridinium iodide

This protocol provides a general procedure that should be adapted based on the optimal solvent identified in Protocol 1. The example of using water as the solvent is based on its successful application for a structurally similar compound.[5][6]

Materials:

-

Crude 2-Carbamoyl-1-methylpyridinium iodide

-

Erlenmeyer flasks (appropriate size for the amount of material)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Activated carbon (optional, for removing colored impurities)

-

Optimal solvent (determined from Protocol 1)

Procedure:

-

Dissolution: Place the crude 2-Carbamoyl-1-methylpyridinium iodide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal recovery.[3]

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the solute).[5] Swirl the flask and gently reheat for a few minutes. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.

-

Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. Rationale: This step removes any insoluble impurities before the crystallization process begins.[8]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent. Rationale: The cold solvent will wash away any remaining mother liquor without dissolving a significant amount of the purified crystals.[8]

-

Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

The general recrystallization process is illustrated in the diagram below.

Caption: Step-by-step general recrystallization workflow.

Troubleshooting Common Recrystallization Issues

-

Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution.

-

No Crystals Form: If crystallization does not occur upon cooling, the solution may not be saturated. Reheat the solution to boil off some of the solvent and then attempt to cool again. Alternatively, induce crystallization by scratching the inner wall of the flask or by adding a "seed crystal" of the pure compound.[2]

-

Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.

Conclusion

This application note provides a systematic and scientifically grounded approach to developing a robust recrystallization protocol for 2-Carbamoyl-1-methylpyridinium iodide. By following the solvent screening and general recrystallization procedures outlined, researchers can effectively purify this compound, ensuring its suitability for downstream applications in research and development.

References

-

Sciencemadness.org. (2009, July 11). recrystallisation of pyridinium tribromide. Retrieved from [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

European Patent Office. (1996). EP 0692473 A1: Process for preparing carbamoyl pyridinium compounds. Retrieved from [Link]

- Google Patents. (2000). EP0979822A1: Process for the preparation of 2-carbamoyl-pyridines.

-

IUCr Journals. (2017). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. Retrieved from [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. Retrieved from [Link]

- Google Patents. A Process For The Production Of Quaternary Pyridinium Salts Using Catalyst.

-

University of California, Davis. Recrystallization-1.pdf. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. LabXchange [labxchange.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ocw.mit.edu [ocw.mit.edu]

Application Note: High-Performance Liquid Chromatography Analysis of 2-Carbamoyl-1-methylpyridinium Iodide and Related Impurities

This Application Note is structured to guide researchers through the development and validation of a stability-indicating HPLC method for 2-Carbamoyl-1-methylpyridinium iodide (also known as

Executive Summary & Chemical Context

2-Carbamoyl-1-methylpyridinium iodide is a quaternary ammonium salt derived from the methylation of picolinamide. It serves as a crucial intermediate in organic synthesis (e.g., Mukaiyama-type reagents) and a model compound for nicotinamide metabolism studies.

The Analytical Challenge:

As a permanently charged quaternary cation, this compound exhibits negligible retention on standard C18 Reversed-Phase (RP) columns, eluting near the void volume (

The Solution: This protocol utilizes Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) . By introducing an anionic ion-pairing reagent (Sodium 1-Octanesulfonate) into the mobile phase, we create a neutral ion-pair complex with the cationic analyte, enabling its retention and separation from neutral and zwitterionic impurities on a hydrophobic stationary phase.

Impurity Profile & Synthesis Pathway

Understanding the chemistry is prerequisite to method design. The following diagram outlines the synthesis and degradation pathways that dictate the impurity profile.

Figure 1: Synthesis pathway of 2-Carbamoyl-1-methylpyridinium iodide showing the origin of precursor and degradation impurities.

Method Development Strategy

Why Ion-Pairing?

Standard RP-HPLC relies on hydrophobic interaction. The target analyte is a salt (

-

Without IP Reagent: The

species is too polar, resulting in -

With IP Reagent (

): The equilibrium

Critical Parameters

-

Ion-Pair Reagent Chain Length: Sodium 1-Octanesulfonate (C8) is selected over Hexanesulfonate (C6) to provide stronger retention for the highly polar pyridinium ring.

-

pH Control: The mobile phase is buffered at pH 3.0 .

-

Picolinamide (pKa ~2.1): Exists as a mixture/neutral, retained by standard RP mechanism.

-

Hydrolysis Acid (pKa ~1.8): Suppresses ionization of the carboxylic acid, improving peak shape.

-

-

Counter-ion Competition: High concentrations of buffer salts (phosphate) can compete with the ion-pair reagent. We maintain buffer concentration at 20-50 mM to balance buffering capacity with ion-pairing efficiency.

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: 2-Carbamoyl-1-methylpyridinium iodide (>99.0% purity).

-

Impurity A (Precursor): Picolinamide (2-Pyridinecarboxamide).

-

Impurity B (Degradant): 1-Methyl-2-pyridinecarboxylic acid (synthesized or purchased).

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).

-

Reagents: Sodium 1-Octanesulfonate (IPC Grade), Phosphoric Acid (85%), Monopotassium Phosphate (

).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | High surface area for IP complex interaction. |

| Mobile Phase A | 20 mM | Forms the ion-pair complex; controls ionization. |

| Mobile Phase B | Acetonitrile (100%) | Elutes the hydrophobic ion-pair complex and neutral impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp. | 30°C | Ensures reproducibility of ion-pair equilibrium. |

| Detection | UV-PDA at 265 nm (Bandwidth 4 nm) | Max absorbance for picolinamide and pyridinium ring. |

| Injection Vol. | 10 µL | Prevent column overload (ionic samples can distort peaks). |

Gradient Program

The gradient is designed to separate the early eluting polar degradants from the strongly retained ion-paired target.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration. |

| 5.0 | 95 | 5 | Isocratic hold to retain polar acid impurities. |

| 20.0 | 60 | 40 | Linear ramp to elute Ion-Paired Target & Precursor. |

| 25.0 | 60 | 40 | Hold to ensure elution of lipophilic contaminants. |

| 25.1 | 95 | 5 | Return to initial conditions. |

| 35.0 | 95 | 5 | Re-equilibration (Critical for IP methods). |

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (90:10). Note: Do not use pure organic solvent as diluent, as the salt may precipitate or cause peak distortion.

-

Test Solution: Prepare 0.5 mg/mL of the sample in Diluent.

-

System Suitability Solution: Mix Target Analyte (0.5 mg/mL) + Picolinamide (0.01 mg/mL).

Method Logic & Workflow

The following diagram illustrates the separation logic and decision-making process during analysis.

Figure 2: Separation mechanism and elution order using Ion-Pair Reversed-Phase HPLC.

Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria:

Specificity

-

Protocol: Inject blank, placebo, and individual impurity standards.

-

Acceptance: No interference at the retention time of the main peak. Resolution (

) between Picolinamide and 2-Carbamoyl-1-methylpyridinium iodide must be > 2.0.

Linearity & Range

-

Protocol: Prepare 5 concentration levels from 0.1% to 150% of the target concentration (0.5 mg/mL).

-

Acceptance: Correlation coefficient (

)

Limit of Detection (LOD) / Quantitation (LOQ)

-

Method: Based on Signal-to-Noise (S/N) ratio.

-

Target: LOD (S/N = 3) should be

. LOQ (S/N = 10) should be

Robustness (Critical for IP Methods)

Ion-pair methods are sensitive to mobile phase composition.

-

Test: Vary pH (

units) and Ion-Pair concentration ( -

Expert Insight: If retention times drift, ensure the column is equilibrated for at least 20-30 column volumes. IP reagents modify the stationary phase surface slowly.

Troubleshooting & Expert Insights

Issue: Drifting Retention Times

-

Cause: Incomplete equilibration of the Ion-Pair reagent on the column.

-

Fix: When using SOS, the column essentially becomes "dynamically coated." Dedicate a specific column to this method. Do not switch back to standard RP methods without extensive washing (50:50 Water:Methanol for 2 hours), or the IP reagent will cause ghost peaks in other methods.

Issue: Split Peaks for the Target

-

Cause: Sample solvent mismatch.

-

Fix: Ensure the sample is dissolved in the mobile phase. Dissolving in 100% ACN will cause the salt to precipitate or breakthrough the solvent front.

Issue: Iodide Interference

-

Cause: The Iodide counter-ion (

) absorbs UV light (cutoff ~220-230 nm) and can oxidize to Iodine ( -

Fix: Detection is set at 265 nm , which is far enough from the Iodide cutoff to minimize interference. If a negative peak appears near the void volume, it is likely the iodide ion eluting unretained.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

- Wachtmeister, J., et al. (2015). "Impurity profiling of pyridinium salts using HPLC-UV-MS." Journal of Pharmaceutical Analysis, 5(3), 155-162. (General reference for pyridinium analysis).

-

United States Pharmacopeia (USP). (2024). General Chapter <621> Chromatography. Link

-

Separation Science. (2023). Ion-Pair Chromatography: A Practical Guide. (Technical grounding for the choice of Sodium Octanesulfonate). Link

(Note: Specific monographs for this exact salt are rare in public literature; this protocol is derived from first-principles of "Pyridinium Salt Analysis" and standard "Picolinamide" detection methods.)

Sources

High-Resolution 1H NMR Characterization of 2-Carbamoyl-1-methylpyridinium Iodide in DMSO-d6

Application Note & Protocol | AN-NMR-2026-02

Abstract & Introduction

2-Carbamoyl-1-methylpyridinium iodide (also known as

Characterizing this compound by 1H NMR in DMSO-d6 requires specific attention to the cationic nature of the pyridine ring, which induces significant deshielding, and the restricted rotation of the amide group. This application note provides a definitive protocol for sample preparation, acquisition, and spectral assignment, ensuring high reproducibility and data integrity.

Chemical Context & Structure

The presence of the quaternary nitrogen at position 1 introduces a permanent positive charge, creating a strong electron-withdrawing effect across the aromatic ring. This results in a downfield shift of all ring protons compared to the neutral picolinamide precursor.

Structural Numbering & Logic

-

Position 1 (

-Me): Methyl group attached to the quaternary nitrogen.[1] -

Position 2: Carbamoyl substituent (

).[1] -

Positions 3-6: Aromatic ring protons.[1] H6 is expected to be the most deshielded due to its proximity to the

.

Figure 1: Structural connectivity and key electronic influences on NMR chemical shifts.[1]

Materials & Methods

Reagents

-

Analyte: 2-Carbamoyl-1-methylpyridinium iodide (Purity >98%).[1]

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D, containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]

-

Note: DMSO-d6 is preferred over

or

-

Sample Preparation Protocol

To avoid concentration-dependent chemical shift variations (common in ionic salts due to ion-pairing effects), follow this standardized gravimetric protocol.

-

Weighing: Accurately weigh 10.0 mg ± 0.5 mg of the iodide salt into a clean vial.

-

Solvation: Add 600 µL of DMSO-d6.

-

Mixing: Vortex for 30 seconds until the solution is clear and homogenous. Ensure no undissolved particulates remain.[1]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Temperature: 298 K (25 °C).

-

Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure full relaxation of the isolated methyl singlet).

-

Number of Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[1]

-

Spectral Width: 14 ppm (to capture downfield amide/ring protons).

-

Acquisition Time: 3-4 seconds.

Results & Discussion: Spectral Analysis

Representative Chemical Shift Data

The following table summarizes the expected chemical shifts and multiplicity for 2-Carbamoyl-1-methylpyridinium iodide in DMSO-d6.

| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Notes |

| H-6 | 9.05 – 9.20 | Doublet (d) | 1H | Most deshielded; adjacent to | |

| Amide-NH (A) | 8.60 – 8.80 | Broad Singlet | 1H | - | Downfield amide proton (H-bonded).[1] |

| H-4 | 8.65 – 8.75 | Triplet/Multiplet | 1H | Para to | |

| H-3 | 8.35 – 8.45 | Doublet (d) | 1H | Adjacent to carbamoyl; beta to | |

| Amide-NH (B) | 8.10 – 8.30 | Broad Singlet | 1H | - | Upfield amide proton.[1] |

| H-5 | 8.15 – 8.25 | Triplet/Multiplet | 1H | - | Meta to |

| N-CH3 | 4.40 – 4.50 | Singlet (s) | 3H | - | Diagnostic sharp singlet.[1] |

| TMS | 0.00 | Singlet | - | - | Internal Reference. |

Detailed Mechanistic Analysis

The N-Methyl Singlet (

4.40 - 4.50 ppm)

The

The Amide Protons (Non-Equivalence)

In DMSO-d6, the amide protons (

-

Proton A (Downfield): Typically the proton anti to the carbonyl oxygen (or involved in intramolecular H-bonding if geometry permits).[1]

-

Proton B (Upfield): Typically the proton syn to the carbonyl oxygen.

-

Note: If the sample contains trace water, these peaks may broaden or merge. The use of dry DMSO-d6 is critical for observing this splitting.

Ring Proton Coupling Patterns

-

H3 (Doublet): Couples primarily with H4.[1]

-

H4 & H5 (Multiplets): These protons experience complex coupling (ortho and meta couplings), often appearing as pseudo-triplets or multiplets.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for ensuring reproducible NMR data.

Troubleshooting & Validation

| Issue | Observation | Root Cause | Solution |

| Missing Amide Peaks | Broad hump or no peaks >8.0 ppm. | Rapid proton exchange with water. | Use fresh ampoule of DMSO-d6; add activated molecular sieves. |

| Shifting Peaks | Chemical shifts vary >0.05 ppm between runs.[1] | Concentration effects (Ion Pairing). | Strictly adhere to the 10mg/600µL concentration. |

| Impurity Peaks | Small peaks at 5.75, 3.17 ppm. | Residual solvents (DCM, Methanol).[1] | Dry the solid salt under high vacuum (50°C) for 4 hours. |

| Water Peak | Large singlet at 3.33 ppm.[1] | Hygroscopic nature of the iodide salt. | Normal in DMSO; ensure it does not overlap with signals. |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

-

SpectraBase. (2024).[1] 1-Methylpyridinium iodide 1H NMR Spectrum. Wiley Science Solutions.[1] Link

-

Royal Society of Chemistry. (2010).[1] Supplementary Information: Synthesis and Characterization of Pyridinium Salts. RSC Advances. Link

-

National Institutes of Health (NIH). (2017).[1] Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide. PubMed Central. Link

-

Sigma-Aldrich. (2024).[1] Product Specification: 1-Methyl-2-pyridinecarboxamide iodide. Link

Sources

Application Note: Preparation and Certification of 2-Carbamoyl-1-methylpyridinium iodide as a Reference Standard

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and analytical certification of 2-Carbamoyl-1-methylpyridinium iodide. This compound is a critical reference standard for researchers in drug metabolism, pharmacokinetics, and quality control, particularly in studies involving nicotinamide-related pathways. The methodologies detailed herein are designed to ensure the production of a highly pure and well-characterized standard, essential for the accuracy and reproducibility of analytical data. We emphasize the causality behind procedural steps, from the selection of reagents to the final qualification, to provide a self-validating workflow.

Introduction and Scientific Rationale